5-Fluorospiro[chroman-2,4'-piperidine] hydrochloride
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Overview
Description
5-Fluorospiro[chroman-2,4’-piperidine] hydrochloride is a synthetic compound with the molecular formula C13H17ClFNO and a molecular weight of 257.73 g/mol This compound is characterized by its unique spiro structure, which includes a chroman ring fused to a piperidine ring
Preparation Methods
The synthesis of 5-Fluorospiro[chroman-2,4’-piperidine] hydrochloride typically involves a multi-step process. One common synthetic route includes the condensation of a fluorinated chroman derivative with a piperidine precursor under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the spiro linkage . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
5-Fluorospiro[chroman-2,4’-piperidine] hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The fluorine atom in the chroman ring can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
5-Fluorospiro[chroman-2,4’-piperidine] hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs for treating neurological disorders.
Mechanism of Action
The mechanism of action of 5-Fluorospiro[chroman-2,4’-piperidine] hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The spiro structure allows the compound to fit into the active sites of these targets, modulating their activity. The presence of the fluorine atom enhances its binding affinity and selectivity, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
5-Fluorospiro[chroman-2,4’-piperidine] hydrochloride can be compared with other spiro compounds, such as spiro[chromane-2,4’-piperidine]-4(3H)-one and its derivatives. These compounds share a similar spiro structure but differ in their substituents and functional groups. The unique presence of the fluorine atom in 5-Fluorospiro[chroman-2,4’-piperidine] hydrochloride distinguishes it from its analogs, providing it with distinct chemical and biological properties .
Properties
IUPAC Name |
5-fluorospiro[3,4-dihydrochromene-2,4'-piperidine];hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO.ClH/c14-11-2-1-3-12-10(11)4-5-13(16-12)6-8-15-9-7-13;/h1-3,15H,4-9H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJIJGNZCGFKQLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNCC2)OC3=C1C(=CC=C3)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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